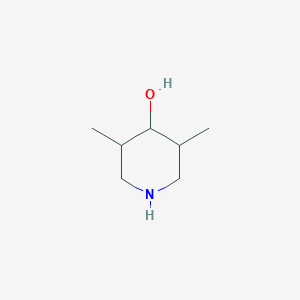

3,5-Dimethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-8-4-6(2)7(5)9/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMNKXXLTZKPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization of 3,5 Dimethylpiperidin 4 Ol Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and stereochemistry of 3,5-dimethylpiperidin-4-ol derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemistry Determination (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of piperidine (B6355638) derivatives. researchgate.netipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of the relative orientation of substituents.

In many this compound derivatives, the piperidine ring adopts a chair conformation. The orientation of the substituents (axial or equatorial) can be determined from the coupling constants observed in the ¹H NMR spectrum. researchgate.net For instance, the vicinal couplings in the ¹H NMR spectrum of 2,6-bis(4-ethoxyphenyl)-3,5-dimethylpiperidin-4-one suggest a chair conformation with all substituents in an equatorial orientation. researchgate.net Similarly, studies on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one indicate a chair conformation with equatorial substituents based on NMR data. researchgate.net

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their stereochemical environment. bhu.ac.innih.gov For example, in the HMBC spectrum of certain piperidone derivatives, the magnetic non-equivalence of C-2 and C-6 can be observed. nih.gov DFT calculations are also employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in structural confirmation. nih.gov

Two-dimensional NMR techniques, such as COSY and NOESY, are also invaluable. COSY spectra help establish proton-proton correlations, while NOESY experiments reveal through-space interactions, which are critical for confirming the relative stereochemistry of chiral centers. researchgate.net For example, NOESY has been used to determine the absolute configuration of a new piperidin-4-one derivative, pellacalyxin, by identifying correlations between protons that are close in space. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 3,5-Dimethylpiperidin-4-one (B13233893) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 4.32 | d | 10.0 |

| H-3, H-5 | Not specified | broad singlet | Not applicable |

Source: Adapted from a study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Piperidin-4-one Derivative

| Carbon | Chemical Shift (ppm) |

| C-4 | 210.7 |

| C-2 | 58.4 |

| C-6 | 52.1 |

| C-3 | 63.8 |

| C-5 | 48.4 |

| CH₃ | 28.6, 19.81 |

Source: Adapted from a study on a new piperidin-4-one derivative. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.inwikipedia.org For this compound and its derivatives, IR spectroscopy confirms the presence of key functional groups such as the hydroxyl (-OH) and amine (N-H) groups. researchgate.net

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. mvpsvktcollege.ac.inlibretexts.org The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ range. mvpsvktcollege.ac.in For secondary amines, the N-H stretching vibration is observed in the 3300-3500 cm⁻¹ region, and the N-H bending vibration is found around 1600 cm⁻¹.

In piperidin-4-one precursors to this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone is observed around 1700 cm⁻¹. wikipedia.orgmegalecture.com The absence of this band and the appearance of the characteristic -OH band after reduction confirms the conversion of the ketone to the alcohol.

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Amine | N-H stretch | 3300-3500 | Medium |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Alcohol | C-O stretch | 1000-1200 | Medium |

Source: General IR spectroscopy data. mvpsvktcollege.ac.inlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. savemyexams.com

For this compound, high-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. researchgate.net The fragmentation pattern can also provide stereochemical information. Studies on related decahydroquinolin-4-ols have shown that the fragmentation pathways can differ depending on the configuration (axial or equatorial) of the hydroxyl group. researchgate.net For instance, in piperidine alkaloids, the loss of a water molecule (H₂O) from the protonated molecule is a common and predominant fragmentation process. scielo.br The relative abundance of fragment ions can sometimes be correlated with the stability of the precursor ion's conformation. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Interpretation |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - H₂O]⁺ | Loss of a water molecule |

Note: This is a generalized prediction. Actual fragmentation can be more complex.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. d-nb.infospringernature.com This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the solid state. researchgate.net

For derivatives of this compound, X-ray crystallography has been used to unambiguously confirm the stereochemistry. researchgate.net For example, the structure of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one was confirmed by single-crystal X-ray diffraction, which showed that the piperidone ring exists in a chair conformation with all substituents in an equatorial orientation. researchgate.net This technique was also crucial in determining the absolute configuration of a new piperidin-4-one derivative, pellacalyxin, as (3S, 6R). researchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to create an electron density map, from which the positions of the atoms can be determined. nih.gov The Flack parameter, derived from the X-ray data, is a key indicator for determining the absolute structure of chiral molecules. nih.gov

Chirality and Absolute Configuration Determination (e.g., (3R,4S))**

The this compound molecule contains multiple chiral centers, leading to the possibility of several stereoisomers. The determination of the absolute configuration at each chiral center is essential for a complete stereochemical description. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (Rectus) or S (Sinister) to each stereocenter. libretexts.orgchemistrysteps.com

The relative stereochemistry, often denoted with an asterisk (e.g., (3R, 4S)), describes the configuration of one chiral center relative to another within the same molecule. This can often be determined by NMR spectroscopy through analysis of coupling constants and NOE effects. ipb.pt

However, to determine the absolute configuration of an enantiomerically pure compound, methods like X-ray crystallography of the compound itself or a derivative containing a known chiral center are typically required. springernature.com Alternatively, comparison of experimentally measured optical rotation with that of a known standard can provide the absolute configuration. nih.gov

In the context of disubstituted piperidines, the stereoisomers are often classified as cis or trans based on the relative orientation of the substituents. nih.gov For example, in this compound, the methyl groups can be either on the same side (cis) or opposite sides (trans) of the ring relative to each other. The relationship between the methyl groups and the hydroxyl group further defines the specific diastereomer.

Chemical Transformations and Derivatization of 3,5 Dimethylpiperidin 4 Ol

Modifications at the Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a primary site for functionalization, most commonly through esterification and etherification reactions. These transformations alter the polarity, steric bulk, and hydrogen-bonding capability of the molecule.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to introduce a variety of functional groups. This is typically achieved by reacting 3,5-dimethylpiperidin-4-ol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. medcraveonline.com For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. The choice of acylating agent can be tailored to introduce aliphatic, aromatic, or other functionalized moieties. nih.gov The efficiency of these reactions can be high, often driven by the formation of a stable leaving group. organic-chemistry.orgresearchgate.net

Etherification: The formation of an ether linkage at the C-4 position provides another avenue for derivatization. Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. This method allows for the introduction of a wide array of alkyl and aryl groups.

The table below illustrates typical esterification reactions for secondary alcohols, which are analogous to the transformations possible for this compound.

| Reactant | Reagent | Catalyst/Conditions | Product |

| Secondary Alcohol (R-OH) | Acetic Anhydride | Pyridine | Acetyl Ester (R-OAc) |

| Secondary Alcohol (R-OH) | Benzoyl Chloride | Triethylamine, DCM | Benzoyl Ester (R-OBz) |

| Secondary Alcohol (R-OH) | Carboxylic Acid (R'-COOH) | DCC, DMAP | Ester (R-OC(O)R') |

| Secondary Alcohol (R-OH) | Alkyl Halide (R'-X) | NaH, THF | Ether (R-OR') |

This table presents generalized reactions applicable to the hydroxyl group of this compound.

Modifications at the Nitrogen Atom (e.g., N-benzylation)

The secondary amine within the piperidine (B6355638) ring is a nucleophilic center that readily undergoes a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination or reaction with alkyl halides can achieve this transformation. google.com N-benzylation, a specific and common form of N-alkylation, is often used to introduce a protecting group or a bulky substituent that can influence the molecule's conformation and biological activity. researchgate.netorganic-chemistry.org The reaction of this compound with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is a standard procedure for N-benzylation. researchgate.net

N-Acylation: The nitrogen atom can be acylated using acyl chlorides or anhydrides to form amides. This transformation modifies the basicity of the nitrogen and introduces a planar amide functionality, which can significantly impact molecular interactions.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the piperidine nitrogen and an aryl group, providing access to N-arylpiperidine derivatives.

The following table summarizes key modifications at the nitrogen atom.

| Reaction Type | Reagent | Conditions | Product Type |

| N-Benzylation | Benzyl Bromide | K₂CO₃, DMF | N-Benzylpiperidine |

| N-Alkylation | Alkyl Iodide | Base (e.g., DIEA) | N-Alkylpiperidine |

| N-Acylation | Acetyl Chloride | Triethylamine, DCM | N-Acetylpiperidine (Amide) |

| N-Sulfonylation | Tosyl Chloride | Pyridine | N-Tosylpiperidine (Sulfonamide) |

Derivatization of Methyl Groups and Other Ring Positions

While the hydroxyl and amino groups are the most reactive sites, derivatization of the C-H bonds of the methyl groups or other positions on the piperidine ring represents a more advanced strategy for structural diversification.

Functionalization of the methyl groups is challenging due to the high pKa of the C-H bonds. However, under strongly basic conditions using reagents like organolithium compounds, deprotonation can occur, generating a carbanion that can react with various electrophiles. youtube.com This approach allows for the introduction of new substituents at the C-3 and C-5 methyl positions.

Direct C-H functionalization at other positions on the piperidine ring is an area of active research. researchgate.net These methods often rely on transition-metal catalysis and may require directing groups to achieve regioselectivity. Such strategies could potentially allow for the introduction of aryl or alkyl groups at the C-2 or C-6 positions.

Exploration of Functional Group Tolerance in Derivatization

The presence of both a nucleophilic nitrogen and a hydroxyl group in this compound necessitates careful consideration of chemoselectivity during derivatization. The relative reactivity of these two functional groups can often be controlled by the choice of reagents and reaction conditions.

For example, N-acylation can typically be performed selectively in the presence of the hydroxyl group under standard conditions. Conversely, protecting the nitrogen atom, for instance as a carbamate (B1207046) (e.g., Boc), allows for a wide range of modifications to be carried out exclusively at the hydroxyl group. nih.gov Subsequently, the protecting group can be removed to allow for further derivatization at the nitrogen. This orthogonal protection-deprotection strategy is fundamental to achieving complex derivatization patterns. The tolerance of various functional groups is a key consideration in modern synthetic strategies, enabling the construction of complex molecules with high efficiency. mdpi.com

Synthesis of Novel Heterocyclic Analogs Incorporating the this compound Moiety

The this compound core can serve as a scaffold for the synthesis of more complex, novel heterocyclic systems. mdpi.com Bicyclic and polycyclic structures can be generated by forming new rings that incorporate the atoms of the original piperidine moiety.

One common strategy involves intramolecular cyclization reactions. nih.gov For instance, if a suitable electrophilic center is introduced via derivatization of the hydroxyl or amino group, a subsequent intramolecular reaction can lead to the formation of a new ring. An example would be the reaction of the hydroxyl group with a reagent containing a terminal alkyne, followed by a transition-metal-catalyzed cyclization onto the nitrogen or another position of the ring.

Another approach is to utilize the di-functional nature of the molecule in condensation reactions to build new heterocyclic rings. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of fused heterocyclic systems. acs.orgmdpi.com These strategies expand the chemical space accessible from this compound, leading to the creation of novel molecular frameworks with potentially unique biological properties. nih.govnih.gov

Building Block Utility in Complex Molecule Synthesis

The 3,5-dimethylpiperidine (B146706) framework is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis. tuodaindus.com Piperidine rings are prevalent in a vast number of pharmaceuticals and bioactive natural products. nih.govnih.gov The stereochemistry of the substituents on the piperidine ring is often critical for biological activity.

The this compound molecule provides a pre-defined stereochemical and structural motif that can be incorporated into a larger target molecule. Its utility as a building block allows for the rapid and efficient construction of complex molecular architectures. mdpi.com For example, a synthetic route to a complex drug molecule might involve coupling the pre-synthesized this compound (or a derivative thereof) to another molecular fragment, thereby introducing the piperidine core in a single step. This building block approach is a cornerstone of modern synthetic chemistry, enabling the efficient production of complex and diverse molecular libraries for drug discovery and other applications. mdpi.com

Computational and Theoretical Investigations of 3,5 Dimethylpiperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to predicting the electronic structure and energy of molecules. nih.gov These calculations involve finding approximate solutions to the Schrödinger equation, balancing accuracy with computational feasibility. nih.gov

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. inpressco.comresearchgate.net For a molecule like 3,5-Dimethylpiperidin-4-ol, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its ground state conformation.

The theory's core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron wavefunction. nih.gov DFT methods are widely applied to study the structural and electronic properties of organic molecules, providing a balance of accuracy and computational cost. researchgate.netscirp.org

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. A "level of theory" refers to this specific combination. The B3LYP hybrid functional is one of the most widely used functionals, as it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT. inpressco.comnih.gov This hybrid approach often yields highly accurate results for a broad range of organic compounds. nih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set, a Pople-style split-valence basis set, is commonly paired with B3LYP. researchgate.netfinechem-mirea.ru It provides a good description of the electron distribution by using multiple functions for valence electrons and includes polarization functions (d-functions on heavy atoms) to account for the non-spherical nature of electron density in molecules, which is crucial for accurately describing chemical bonds. inpressco.com The combination of B3LYP with a 6-31G(d) or similar basis set is considered a reliable and efficient choice for computing the thermochemical, electronic, and structural properties of many organic compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. mdpi.comnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. mdpi.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govcolab.wsresearchgate.net These descriptors provide a quantitative basis for predicting the behavior of this compound in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. mdpi.comnih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. nih.gov |

| Chemical Potential (μ) | μ = - (I + A) / 2 = -χ | The escaping tendency of electrons from an equilibrium system. mdpi.comnih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy lowering of a molecule when it is saturated with electrons from the environment. mdpi.comnih.gov |

This table outlines key global reactivity descriptors derived from HOMO and LUMO energies, which are calculated using quantum chemical methods.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including localized bonds, lone pairs, and core electrons. uni-muenchen.dewisc.edu The method provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

| σ (C-H, C-C) | σ* (C-C, C-H) | Vicinal Hyperconjugation | Stabilizes the molecular structure by delocalizing electron density from bonding to anti-bonding orbitals. |

| n (Lone Pair of O, N) | σ* (C-C, C-H, C-N, C-O) | Lone Pair Delocalization | A strong stabilizing interaction where electron density from a lone pair is delocalized into adjacent anti-bonding orbitals. |

| σ (C-H, C-C) | ry* (Rydberg) | Bonding to Rydberg Orbital | Generally a weak interaction, indicating minor delocalization to extra-valence shell orbitals. |

This table describes common donor-acceptor interactions identified through NBO analysis and their role in molecular stability.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, treating atoms as particles interacting through a defined force field. frontiersin.org

For this compound, an MD simulation could be used to:

Explore its conformational landscape, identifying different chair and boat conformations and the transitions between them.

Analyze the stability of the molecule and its interactions with solvent molecules, such as water, providing insight into its solubility and hydration structure. frontiersin.org

Calculate thermodynamic properties by averaging over the simulation trajectory.

Study the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability and flexibility of different parts of the molecule. nih.govnih.gov

MD simulations are particularly valuable for studying large biomolecular systems and can complement other computational methods to provide a more complete picture of molecular behavior. nih.govmdpi.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein. nih.govmdpi.com

If this compound were being investigated as a potential bioactive compound, molecular docking studies would be essential. The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity for each pose and rank them.

Docking studies on related piperidine (B6355638) derivatives have been used to investigate their potential as inhibitors for enzymes like acetylcholinesterase, a target in Alzheimer's disease research. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective molecules. nih.gov The stability of the predicted binding pose can be further validated using longer-timescale MD simulations. nih.gov

Prediction of Binding Affinity and Interaction Modes

The prediction of binding affinity is a cornerstone of computational drug discovery, aiming to forecast how strongly a ligand, such as this compound, will bind to a protein target. This process is crucial for identifying potential drug candidates. nih.govnih.gov

Molecular docking is a primary technique used for this purpose. neuroquantology.commdpi.com It involves placing a model of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding energy. A lower binding energy generally suggests a more stable and favorable interaction. biointerfaceresearch.com For this compound, this process would involve:

Preparation of Structures : Obtaining or creating 3D models of both this compound (the ligand) and the target protein.

Docking Simulation : Using software to explore various possible orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis : Calculating the binding affinity for each pose. The results would reveal the most likely binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For instance, a hypothetical docking study of a this compound derivative against a specific receptor might yield data that can be tabulated to compare different derivatives.

Table 1: Hypothetical Docking Scores for this compound Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | TYR83, SER122 |

| Derivative B | -7.9 | ASP91, PHE254 |

This table is for illustrative purposes to show how binding affinity data is typically presented.

More advanced methods like Molecular Dynamics (MD) simulations can further refine these predictions. scilit.com An MD simulation would model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic picture of the interaction's stability. biorxiv.orgresearchgate.net

Identification of Potential Molecular Targets

Computational methods are instrumental in identifying which proteins or enzymes this compound might interact with in a biological system. This is often achieved through virtual screening, where a library of compounds is docked against a potential target. biorxiv.org

DNA Gyrase : As an essential bacterial enzyme, DNA gyrase is a well-established target for antibiotics. nih.govnih.gov A computational study would involve docking this compound into the ATP-binding site of the Gyrase B subunit. mdpi.com The analysis would focus on whether the compound can form key interactions, similar to known inhibitors like novobiocin (B609625) or ciprofloxacin, which would suggest potential antibacterial activity. mdpi.comnih.gov The structural differences between bacterial and human gyrase can also be exploited to design selective inhibitors, minimizing potential side effects. nih.gov

Lanosterol 14α-demethylase (CYP51) : This enzyme is crucial for the synthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a primary target for antifungal and potentially other therapeutic agents. nih.govnih.gov Molecular docking studies can predict how this compound or its derivatives would bind to the active site of CYP51. neuroquantology.comresearchgate.net A key interaction for many inhibitors is the coordination of a nitrogen atom in the ligand with the heme iron atom in the enzyme's active site. neuroquantology.com Docking simulations would assess the ability of the piperidine nitrogen or other functional groups to establish this and other stabilizing interactions. biointerfaceresearch.comnih.gov

KEAP1-NRF2 Pathway : The KEAP1-NRF2 protein-protein interaction is a critical regulator of the cellular response to oxidative stress. nih.govnih.gov Inhibiting the binding of KEAP1 to NRF2 allows NRF2 to activate antioxidant genes, which is a promising strategy for treating diseases involving oxidative stress. scilit.comnih.govmdpi.com Computational screening can identify small molecules that disrupt this interaction. A study on this compound would involve docking it into the NRF2 binding pocket on the Kelch domain of KEAP1 to see if it can mimic the interactions of the native NRF2 protein, thereby preventing its degradation. nih.govresearchgate.net

Photophysical Properties Prediction and Analysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the photophysical properties of molecules. nih.gov These properties describe how a molecule interacts with light.

For this compound, these calculations could predict:

Absorption Wavelength (λ_max) : The wavelength of light the molecule absorbs most strongly.

Emission Wavelength : The wavelength of light the molecule emits after being excited (fluorescence or phosphorescence).

Quantum Yield : The efficiency of the emission process.

Frontier Molecular Orbitals (HOMO/LUMO) : The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is related to the molecule's electronic transitions and reactivity.

These predictions are valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes for bio-imaging. nih.gov

Table 2: Hypothetical Predicted Photophysical Properties

| Property | Predicted Value |

|---|---|

| Absorption Wavelength (nm) | 280 |

| Emission Wavelength (nm) | 350 |

This table is for illustrative purposes to show how photophysical data may be presented.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis is a computational technique used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution between adjacent molecules to understand how they pack together.

For a crystal of this compound, a Hirshfeld surface analysis would provide a detailed picture of all the close contacts between molecules. The surface is colored to show different types of interactions, and a corresponding 2D "fingerprint plot" quantifies their relative contributions. nih.gov

Key interactions that would be analyzed include:

Hydrogen Bonds (O-H···O, N-H···O) : These are typically the strongest intermolecular forces and would be represented by distinct sharp spikes on the fingerprint plot. nih.gov The hydroxyl and amine groups of this compound would be primary contributors.

H···H Contacts : These represent the interactions between hydrogen atoms on different molecules and often make up the largest percentage of the surface area. nih.gov

This analysis is crucial for understanding the crystal's stability, polymorphism (the ability to exist in different crystal forms), and physical properties like melting point and solubility.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Novobiocin |

| Ciprofloxacin |

| 3-methyl-2,6-diphenyl piperidin-4-one |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one |

| 2,6-diphenylpiperidin-4-one |

| Piperidin-4-one |

| 3,5-dimethylpiperidin-4-one (B13233893) |

| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one |

Pre Clinical and Mechanistic Biological Investigations of 3,5 Dimethylpiperidin 4 Ol Derivatives

In Vitro Biological Activity Screening

Derivatives of the piperidin-4-one nucleus, a close structural relative of piperidin-4-ol, have been synthesized and evaluated for their ability to combat microbial growth. Research into 2,6-diaryl-3-methyl-4-piperidones demonstrated notable antibacterial and antifungal properties. nih.gov The introduction of a thiosemicarbazone moiety to the piperidin-4-one core was found to significantly enhance antifungal activity compared to the parent piperidone compounds. nih.gov This suggests that the thiosemicarbazone group is crucial for augmenting the compound's effect against fungal pathogens. nih.gov

In other studies, newly synthesized piperidine (B6355638) derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The results, compared against the standard antibiotic chloramphenicol, showed that these compounds were active against both types of bacteria. nih.gov Specifically, one derivative demonstrated good activity against Staphylococcus aureus, indicating that modifications to the ester part of the molecule can influence potency. nih.gov These findings highlight that the piperidine framework can serve as a valuable template for developing novel antimicrobial agents through further derivatization. nih.gov

| Derivative Class | Tested Strains | Key Findings | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Good antibacterial activity compared to ampicillin. | nih.gov |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various fungal strains | Significantly enhanced antifungal activity compared to parent piperidones. | nih.gov |

| Novel piperidine derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Compounds showed activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

The piperidine scaffold has been incorporated into various molecular structures to investigate potential antiviral effects, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and screened for antiviral properties. nih.gov Preliminary biological evaluations revealed that several of these compounds possessed significant inhibitory potency against HIV in cellular assays. nih.govresearchgate.net One derivative, FZJ13, demonstrated anti-HIV-1 activity comparable to the established reverse transcriptase inhibitor, lamivudine (B182088) (3TC). researchgate.net

In an unexpected discovery, another compound from the same series, FZJ05, showed potent activity against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney cells, with efficacy notably greater than that of antiviral drugs such as ribavirin (B1680618) and amantadine. researchgate.net Further studies on other N-substituted piperidine derivatives confirmed their effectiveness against the influenza A/H1N1 virus, with some compounds showing therapeutic activity comparable to rimantadine. nih.gov These findings suggest that piperidine-containing compounds hold potential for further development as therapeutic agents against both HIV-1 and influenza viruses. nih.govresearchgate.net

| Derivative Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (e.g., FZJ13) | HIV-1 | Showed remarkable inhibitory potency; activity was comparable to the reference drug 3TC. | nih.govresearchgate.net |

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (e.g., FZJ05) | Influenza A/H1N1 | Displayed significant potency, much greater than ribavirin, amantadine, and rimantadine. | nih.govresearchgate.net |

| N-substituted piperidine derivatives (e.g., compound 5c) | Influenza A/H1N1 | Demonstrated antiviral activity comparable to the reference drug rimantadine. | nih.gov |

Derivatives of 3,5-bis(benzylidene)-4-piperidones have been a focus of anticancer research, with studies aiming to identify compounds that exhibit selective toxicity towards malignant cells over non-malignant ones. nih.gov A series of dimeric 3,5-bis(benzylidene)-4-piperidones demonstrated high toxicity against various human malignant cell lines, including promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2, HSC-3, HSC-4). nih.gov Importantly, these molecules were found to be less toxic to non-malignant human cells, indicating a degree of tumor selectivity. nih.gov

Mechanistic studies on a lead compound from this series revealed that its cytotoxic action involves the activation of caspases-3 and -7, cleavage of PARP1, and induction of a G2 phase arrest in the cell cycle, ultimately leading to apoptosis. nih.gov Furthermore, the compound was shown to depolarize the mitochondrial membrane and generate reactive oxygen species in human colon carcinoma (HCT116) cells. nih.gov In a related area, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine), which are structurally analogous to piperidones, also showed potent ability to decrease the viability of cancer cells, such as the liver cancer cell line HepG2. acs.org

| Derivative Class | Cell Lines Tested | Key Findings & Mechanism | Reference |

|---|---|---|---|

| Dimeric 3,5-bis(benzylidene)-4-piperidones | HL-60 (leukemia), HSC-2, HSC-3, HSC-4 (squamous cell carcinoma), HCT116 (colon carcinoma) | Highly toxic to malignant cells with lower toxicity to non-malignant cells. Induced apoptosis via caspase activation, PARP1 cleavage, G2 arrest, and ROS generation. | nih.gov |

| Bispidine (3,7-diazabicyclo[3.3.1]nonan-9-one) derivatives | HepG2 (liver cancer), WI-38 (normal fibroblasts) | Demonstrated potent and selective toxic activity toward cancer cells compared to normal fibroblasts. | acs.org |

The antioxidant potential of piperidine derivatives has also been an area of scientific inquiry. In one study, 3,4,5-trisubstituted piperidines were synthesized enantioselectively and evaluated for their antioxidant activity. researchgate.net Derivatives that contained both a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety and a nearby hydroxy group exhibited good antioxidant and radical-scavenging properties. researchgate.net

Receptor Binding and Modulation Studies (e.g., Opioid, Sigma Receptors, Neurotransmitter Systems)

The 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) scaffold, a close analog of the title compound, has been extensively studied for its interaction with central nervous system receptors, particularly opioid and sigma receptors.

Opioid Receptors: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-established class of opioid receptor antagonists. nih.gov The presence and orientation of the methyl groups on the piperidine ring are critical determinants of their pharmacological profile. For instance, the addition of a trans-3-methyl group to an opioid agonist was found to convert the compound into a pure opioid antagonist. nih.gov This class of compounds, particularly the derivative known as JDTic, has been identified as a source of highly potent and selective kappa-opioid receptor (KOR) antagonists. researchgate.net JDTic possesses a trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, which is understood to confer pure opioid antagonist properties. researchgate.net

Sigma Receptors: Piperidine derivatives have also been investigated as high-affinity ligands for sigma (σ) receptors. Research into 3,3-dimethylpiperidine (B75641) derivatives led to the identification of compounds with high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. acs.org For example, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine was found to be highly selective for the σ1 receptor. acs.org Other research has focused on developing selective σ1 receptor ligands based on piperidine and piperazine (B1678402) structures for their potential analgesic activity in neuropathic pain. These studies confirm that the substituted piperidine core is a versatile template for targeting both opioid and sigma receptor systems.

Enzyme Inhibition Assays

Derivatives containing the piperidine ring have been evaluated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways.

Investigations into 3-substituted-4-phenylpyridine derivatives featuring a piperidin-4-yl group identified them as novel and potent inhibitors of cholesterol 24-hydroxylase (CH24H, or CYP46A1), a brain-specific enzyme involved in cholesterol homeostasis. Optimization of this series led to compounds with inhibitory activity in the single-digit nanomolar range.

In another study, N-piperidinyl-benzimidazolone derivatives were identified as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), an enzyme involved in base excision repair. nih.gov Certain analogues in this series demonstrated potent OGG1 inhibition with IC50 values in the sub-micromolar range. nih.gov

Furthermore, research on kinase inhibitors has shown that the addition of methyl groups to the piperidine ring can be beneficial. The introduction of syn-methyl groups on a piperidine scaffold resulted in a significant increase in inhibitory activity against LATS1/2 kinases, which are components of the Hippo signaling pathway. acs.org This finding is particularly relevant to the 3,5-dimethylpiperidine (B146706) core structure, suggesting that the methyl groups can favorably influence the ring's conformation for optimal interaction with an enzyme's active site. acs.org

While acetylcholinesterase (AChE) is a major target for treating neurodegenerative diseases, specific studies on the AChE inhibitory activity of 3,5-dimethylpiperidin-4-ol derivatives are not extensively documented in the surveyed literature. However, the Ellman method is a standard assay used to evaluate AChE inhibition, and many heterocyclic compounds are explored for this purpose. nih.gov

Mechanistic Studies at the Cellular and Molecular Level

Derivatives of this compound have been the subject of diverse mechanistic investigations, revealing their interaction with specific molecular targets that are crucial in both mammalian and microbial systems. These studies have identified these compounds as potent inhibitors of key enzymes involved in cell signaling and DNA replication, highlighting their potential as targeted therapeutic agents.

One significant area of research has focused on their role as inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). acs.orgacs.org These kinases are central components of the Hippo signaling pathway, which plays a critical role in regulating cell growth, proliferation, and apoptosis. acs.org When LATS1/2 are active, they phosphorylate and inactivate the transcriptional co-activator Yes-associated protein 1 (YAP1), leading to its cytoplasmic sequestration and degradation. acs.org Pharmacological inhibition of LATS1/2 by this compound derivatives prevents this phosphorylation, allowing YAP1 to translocate to the nucleus. acs.org In the nucleus, YAP1 associates with the TEA domain (TEAD) family of transcription factors, initiating a gene expression program that promotes cell growth and proliferation. acs.org This mechanism positions these derivatives as potential agents in regenerative medicine, with applications in tissue repair and regeneration, such as in skin wounds and cardiac repair. acs.orgacs.org

A key derivative, (3R,4s,5S)-4-(4-(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)-3,5-dimethylpiperidin-4-ol, demonstrated significant potency in inhibiting LATS1/2. acs.org Structure-activity relationship (SAR) studies revealed that the stereochemistry of the dimethyl groups on the piperidine ring is crucial for activity. For instance, the installation of two methyl groups in a cis-relationship with a trans-hydroxyl group on the piperidine ring led to substantial improvements in potency against LATS1. acs.orgnih.gov

In a completely different mechanistic context, derivatives of this compound have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication in Mycobacterium tuberculosis (Mtb). nih.gov Specifically, (meso-3S,4r,5R)-3,5-dimethylpiperidin-4-ol hydrochloride was used as a key intermediate in the synthesis of spiropyrimidinetriones (SPTs), a class of compounds that target DNA gyrase. nih.gov The mechanism of action involves the stabilization of a double-stranded DNA break created by the gyrase, which is covalently bonded to the GyrA subunit of the enzyme. nih.gov This action is distinct from that of fluoroquinolones, another class of gyrase inhibitors, as SPTs occupy a different region of the binding site. nih.gov This distinct binding mode allows these derivatives to be active against fluoroquinolone-resistant Mtb strains. nih.gov

Further studies on other piperidinol derivatives have underscored the importance of the core structure in biological activity. For example, research on 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives in an anti-tuberculosis context showed that the tertiary hydroxyl group on the piperidine ring has a significant effect on activity. nih.gov Replacing this hydroxyl group with a cyano group resulted in a more active compound, while its removal through dehydration led to a complete loss of anti-tuberculosis activity. nih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives and related compounds against their respective molecular targets.

| Compound Name/Reference | Target | Assay Type | Activity (IC₅₀) | Cell Line |

| (3R,4s,5S)-4-(4-(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)-3,5-dimethylpiperidin-4-ol (Compound 18) acs.org | LATS1 | NanoBRET | < 1 µM | HepG2 |

| Spiropyrimidinetrione derivative (Compound 42) nih.gov | Mtb DNA gyrase | Biochemical Assay | 2.0 µM | - |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol (4b) nih.gov | M. tuberculosis | MIC | 1.7 µg/mL | H37Rv |

| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol (4m) nih.gov | M. tuberculosis | MIC | 1.4 µg/mL | H37Rv |

Comparison with Related Piperidine Derivatives for Biological Efficacy

The biological efficacy of this compound derivatives has been benchmarked against other related piperidine-containing compounds, revealing important structure-activity relationships that govern their potency and selectivity.

In the context of LATS1/2 inhibition, the introduction of the cis-dimethyl groups on the piperidine ring of the this compound scaffold was a critical optimization step. acs.org A scaffold hopping strategy from the AKT inhibitor AT-7867, which lacks these methyl groups, led to the development of derivatives with dramatically improved potency against LATS1/2 and enhanced kinome-wide selectivity. acs.org Further modifications to the piperidine nitrogen with moieties like a cyclic sulfone also proved beneficial for maintaining on-target activity while improving metabolic stability. acs.org When compared to analogs with different ring systems, such as 3-pyrrolidine, 3-azetidine, and 4-azepane, the piperidine scaffold in this series generally maintained superior or comparable activity, underscoring its importance as a core structural element. acs.org

For anti-tuberculosis activity, the efficacy of spiropyrimidinetriones containing the this compound moiety was found to be potent, with some analogues showing higher inhibitory potency against Mtb DNA gyrase and lower minimum inhibitory concentrations (MICs) than zoliflodacin, a clinical candidate for other bacterial infections. nih.gov These derivatives also demonstrated selective activity against Mtb when compared to other representative Gram-positive and Gram-negative bacteria. nih.gov In a different series of piperidinol analogs with anti-tuberculosis properties, the presence of both the 4-chloro and 3-trifluoromethyl groups on the phenyl ring attached to the piperidine was found to be crucial for activity. nih.gov Removal of either of these groups was detrimental to their anti-tuberculosis efficacy. nih.gov

The table below provides a comparative overview of the biological efficacy of this compound derivatives against other related piperidine compounds.

| Compound Class | Target | Key Structural Feature Comparison | Relative Efficacy |

| This compound LATS Inhibitors acs.orgacs.org | LATS1/2 Kinase | Presence of cis-dimethyl groups on the piperidine ring. | More potent and selective than the parent scaffold lacking methyl groups (e.g., AT-7867). |

| Spiropyrimidinetrione (SPT) Gyrase Inhibitors nih.gov | Mtb DNA Gyrase | Contains this compound moiety. | Higher inhibitory potency against Mtb DNA gyrase than zoliflodacin. Active against fluoroquinolone-resistant strains. |

| 4-Aryl Piperidinol Anti-TB Agents nih.gov | M. tuberculosis | Tertiary hydroxyl group on piperidine ring. | The tertiary hydroxyl group is significant for activity; its removal leads to loss of efficacy. |

| N-Acyl-3,5-bis(benzylidene)piperidin-4-ones google.com | Cancer Cells | N-acryloyl group on the piperidine nitrogen. | N-acyl compounds are significantly more bioactive than analogs without the acyl group. nih.gov |

Structure Activity Relationship Sar Studies of 3,5 Dimethylpiperidin 4 Ol Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 3,5-dimethylpiperidin-4-ol analogs is highly sensitive to the nature and position of substituents on the piperidine (B6355638) ring. Research into related piperidine series has demonstrated that modifications at the C-3 and C-5 positions can significantly alter potency and selectivity for various biological targets.

The introduction of methyl groups at the 3 and 5 positions of the piperidine ring, as in the parent compound this compound, serves to create a specific conformational preference. These alkyl groups can influence how the molecule interacts with a biological target. For instance, in a series of LATS1/2 kinase inhibitors, the introduction of two methyl groups onto the piperidine ring led to a significant enhancement in potency. Specifically, a syn-dimethylated analog demonstrated submicromolar IC50 values, a considerable improvement over the unsubstituted parent compound. It is hypothesized that these methyl groups can either engage in favorable hydrophobic interactions within the enzyme's binding pocket or, more significantly, lock the piperidine ring into a single, more active chair conformation by avoiding unfavorable syn-pentane interactions in the alternative conformation.

Furthermore, the nature of the substituents at the C-3 and C-5 positions is a critical determinant of activity. While small alkyl groups like methyl are often well-tolerated and can enhance activity, bulkier substituents may lead to a decrease in potency due to steric hindrance. The electronic properties of the substituents also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the pKa of the piperidine nitrogen, which is often a key interaction point with biological targets, thereby influencing binding affinity.

The following table summarizes the impact of substituents on the biological activity of a series of hypothetical 3,5-disubstituted piperidin-4-ol analogs, based on established principles from related compound series.

| Compound ID | R1 (C-3) | R2 (C-5) | Biological Activity (IC50, µM) | Observations |

| 1 | H | H | 10.5 | Parent compound with no substitution. |

| 2 | CH₃ | H | 5.2 | Single methyl group improves activity. |

| 3 | CH₃ | CH₃ | 1.8 | Dimethyl substitution significantly enhances potency. |

| 4 | C₂H₅ | C₂H₅ | 3.5 | Larger alkyl groups show reduced activity compared to methyl. |

| 5 | Ph | Ph | > 20 | Bulky phenyl groups are detrimental to activity. |

Stereochemical Influence on the Pharmacological Profile

Stereochemistry is a paramount factor in the pharmacological profile of this compound analogs. The spatial arrangement of the methyl groups at C-3 and C-5, as well as the hydroxyl group at C-4, gives rise to multiple stereoisomers, each potentially possessing a unique biological activity and selectivity profile.

Research on related (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol has highlighted the profound effect of stereochemistry on biological activity. researchgate.net In these studies, specific stereoisomers exhibited significantly different antibacterial, antifungal, and anthelmintic activities, underscoring that a precise three-dimensional arrangement of substituents is often required for optimal biological response. researchgate.net The stereochemistry of the hydroxyl group at C-4 (axial vs. equatorial) also plays a critical role. An axial hydroxyl group may act as a hydrogen bond donor or acceptor in a different spatial region of the binding pocket compared to an equatorial one, leading to variations in binding affinity and efficacy.

The following table illustrates the hypothetical influence of stereochemistry on the biological activity of this compound analogs.

| Compound ID | Stereochemistry | Biological Activity (IC50, µM) | Observations |

| 3a | (cis)-3,5-dimethyl, (cis)-4-OH | 1.8 | The all-cis isomer shows the highest potency. |

| 3b | (trans)-3,5-dimethyl, (cis)-4-OH | 4.5 | Trans orientation of methyl groups reduces activity. |

| 3c | (cis)-3,5-dimethyl, (trans)-4-OH | 8.2 | Trans orientation of the hydroxyl group is less favorable. |

| 3d | (trans)-3,5-dimethyl, (trans)-4-OH | 15.0 | The all-trans isomer is the least active. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound analogs, QSAR models can be invaluable tools for predicting the activity of novel derivatives and for gaining insights into the key structural features that govern their pharmacological effects.

The development of a robust QSAR model for this class of compounds typically involves the calculation of a wide range of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

While specific QSAR models for this compound analogs are not extensively reported, studies on related piperidine derivatives have successfully employed various QSAR methodologies. nih.govijprajournal.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the activity of piperidine-based ligands. These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

A hypothetical QSAR equation for a series of this compound analogs might take the following form:

pIC₅₀ = c₀ + c₁logP + c₂MR + c₃Q(N) + c₄J(C3)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

MR is the molar refractivity, a measure of steric bulk.

Q(N) is the partial charge on the piperidine nitrogen atom.

J(C3) is a topological index describing the environment of the C-3 carbon.

c₀-c₄ are the regression coefficients determined from the analysis.

Such a model could reveal, for example, that higher hydrophobicity and a specific partial charge on the nitrogen are beneficial for activity, while excessive steric bulk at certain positions is detrimental.

Design Principles for Optimized Analogs

The collective insights from SAR, stereochemical studies, and QSAR modeling provide a set of guiding principles for the rational design of optimized this compound analogs with enhanced potency and selectivity.

Key Design Principles:

Conformational Rigidity: The introduction of syn-disposed methyl groups at the C-3 and C-5 positions appears to be a favorable strategy for locking the piperidine ring into a more bioactive conformation. This principle suggests that maintaining this disubstitution pattern is likely to be beneficial in newly designed analogs.

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial. Based on preliminary findings, the cis-relationship between the 3,5-dimethyl groups and a specific orientation of the C-4 hydroxyl group are likely to be key determinants of high potency. Future design efforts should focus on synthetic routes that allow for precise control over these stereocenters.

Modulation of Physicochemical Properties: The QSAR studies on related piperidines highlight the importance of physicochemical properties such as hydrophobicity and electronic charge distribution. Optimized analogs should be designed to have a balanced logP to ensure good membrane permeability without excessive non-specific binding. The basicity of the piperidine nitrogen can be fine-tuned through the introduction of appropriate substituents to maximize ionic interactions with the target.

Pharmacophore Modeling: A pharmacophore model for this class of compounds would likely include a hydrogen bond donor/acceptor feature (the C-4 hydroxyl group), a positive ionizable feature (the piperidine nitrogen), and specific hydrophobic features (the C-3 and C-5 methyl groups). nih.gov Novel analogs should be designed to map onto this pharmacophore, and further substitutions could be explored to interact with additional features of the target's binding site.

By integrating these design principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with improved pharmacological profiles.

Advanced Analytical Techniques for Research on 3,5 Dimethylpiperidin 4 Ol

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3,5-Dimethylpiperidin-4-ol, providing highly accurate mass measurements that facilitate the unequivocal determination of its elemental composition. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, a critical capability in the study of complex organic molecules.

In the analysis of this compound, HRMS is employed to obtain a precise mass of the molecular ion. This experimental mass is then compared with the theoretical mass calculated from its chemical formula (C₇H₁₅NO) to confirm its identity. For instance, the hydrochloride salt of this compound has a predicted monoisotopic mass that can be verified with high accuracy using HRMS. uni.lu

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) allows for the detailed structural elucidation of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high resolution, researchers can deduce the connectivity of atoms within the this compound molecule. This is particularly useful in distinguishing it from structural isomers.

A key aspect of HRMS is its ability to provide predicted collision cross-section (CCS) values. The CCS is a measure of the ion's size and shape in the gas phase. For the protonated adduct of this compound hydrochloride ([M+H]⁺), a predicted CCS value can be calculated, offering another layer of identification and characterization. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Hydrochloride Adducts uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 129.3 |

| [M+Na]⁺ | 152.10459 | 135.6 |

| [M-H]⁻ | 128.10809 | 128.6 |

| [M+NH₄]⁺ | 147.14919 | 149.1 |

| [M+K]⁺ | 168.07853 | 133.5 |

| [M+H-H₂O]⁺ | 112.11263 | 124.1 |

This data is based on predictions for the hydrochloride salt of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and stereochemical analysis.

For a molecule like this compound, which contains multiple chiral centers, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. For piperidine (B6355638) derivatives, HSQC can be instrumental in visualizing the complex spin systems within the ring structure. rsc.org

HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the carbon skeleton and confirming the positions of the methyl and hydroxyl substituents on the piperidine ring.

Solid-State NMR (ssNMR) is another advanced technique that can provide insights into the structure and dynamics of this compound in its solid form. This is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 2.5 - 3.5 | 45 - 55 |

| C3-H | 1.5 - 2.5 | 30 - 40 |

| C4-H | 3.5 - 4.5 | 60 - 70 |

| C5-H | 1.5 - 2.5 | 30 - 40 |

| C6-H | 2.5 - 3.5 | 45 - 55 |

| N-H | 1.0 - 3.0 | - |

| C3-CH₃ | 0.8 - 1.2 | 15 - 25 |

| C5-CH₃ | 0.8 - 1.2 | 15 - 25 |

| C4-OH | Variable | - |

These are estimated ranges and actual values can vary depending on the solvent and stereochemistry.

Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of this compound, such as its absorption and emission of light, can be investigated using various spectroscopic techniques. These properties are largely dependent on the molecular structure and the presence of chromophores and fluorophores.

While the parent this compound is not expected to be strongly fluorescent, its derivatives can be designed to exhibit interesting photophysical behaviors. For instance, the introduction of aromatic or other unsaturated moieties can lead to compounds with significant absorption in the ultraviolet-visible region and fluorescence emission. The study of piperidine-substituted naphthalimide derivatives, for example, has shown that their fluorescence properties are highly sensitive to the solvent environment. tuodaindus.comunodc.org

Techniques such as UV-Visible absorption spectroscopy are used to determine the wavelengths at which the compound absorbs light, providing information about the electronic transitions within the molecule. Fluorescence spectroscopy is employed to measure the emission spectrum, quantum yield (the efficiency of light emission), and fluorescence lifetime. These parameters are crucial for applications in areas such as fluorescent probes and sensors.

The photophysical characterization of this compound would involve dissolving the compound in various solvents and recording its absorption and emission spectra. While specific experimental data for this compound is not widely published, research on related piperidinol derivatives provides a framework for how such studies would be conducted.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

Given that this compound possesses multiple stereocenters, it can exist as different stereoisomers (enantiomers and diastereomers). The separation of these isomers is critical as they can exhibit different biological activities. Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cznih.govnih.gov The choice of the chiral column and the mobile phase composition are crucial for achieving successful separation. For piperidine derivatives, polysaccharide-based chiral stationary phases are often effective. nih.gov

Gas chromatography is another valuable tool, particularly for the analysis of volatile derivatives of this compound. GC can be used to separate diastereomers and, with the use of a chiral column, also enantiomers. spectrabase.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the isomers based on their mass spectra. For the analysis of piperidine compounds, GC methods often involve derivatization to increase their volatility and improve chromatographic performance.

The purity of a synthesized batch of this compound is typically determined by HPLC with a standard C18 column or by GC. These methods can separate the main compound from any starting materials, by-products, or degradation products.

Table 3: General Chromatographic Conditions for Piperidine Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| HPLC (Purity) | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water with additives | UV, MS |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | UV, Circular Dichroism |

| GC (Purity/Isomers) | Capillary column (e.g., DB-5, HP-5) | Helium or Hydrogen | FID, MS |

| GC (Chiral) | Chiral capillary column | Helium or Hydrogen | FID, MS |

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for 3,5-Dimethylpiperidin-4-ol

While established methods for the synthesis of piperidine (B6355638) derivatives exist, the development of novel, efficient, and stereoselective pathways to access this compound and its analogs remains a key area of research. Current strategies often involve multi-step sequences, and future work will likely focus on more convergent and atom-economical approaches.

One promising direction is the use of catalytic asymmetric methods to control the stereochemistry at the C3, C4, and C5 positions. For instance, the development of organocatalytic or transition-metal-catalyzed reactions could provide direct access to enantiomerically pure isomers of this compound. mdpi.com This would be a significant advancement, as the biological activity of piperidine-based compounds is often highly dependent on their stereochemistry. nih.gov

Furthermore, the exploration of dearomatization strategies from readily available pyridine (B92270) precursors offers a powerful tool for the construction of highly substituted piperidines. researchgate.net Future research could focus on the dearomative functionalization of 3,5-dimethylpyridine (B147111) followed by subsequent oxidation at the C4 position to yield the desired piperidin-4-ol.

Additionally, flow chemistry presents an opportunity to improve the synthesis of this compound by offering enhanced control over reaction parameters, improved safety, and the potential for scalability.

Development of More Potent and Selective Analogs based on SAR Insights

Structure-activity relationship (SAR) studies of this compound derivatives have already revealed key insights into their biological activity, particularly as opioid receptor antagonists. nih.govnih.gov Future research will undoubtedly focus on leveraging these insights to design and synthesize analogs with enhanced potency and selectivity for specific biological targets.

Key areas for modification of the this compound scaffold include:

N-Substitution: The nature of the substituent on the piperidine nitrogen has been shown to be critical for activity. nih.gov Exploring a wider range of N-substituents, including those that can form additional interactions with the target protein, could lead to more potent compounds.

Modification of the 4-hydroxy group: The hydroxyl group at the C4 position offers a handle for further functionalization. Conversion to ethers, esters, or other functional groups could modulate the compound's pharmacokinetic properties and target engagement.

Variation of the 3,5-dimethyl groups: While the dimethyl substitution pattern is a defining feature, exploring analogs with different alkyl groups at these positions could provide valuable SAR data and potentially lead to improved activity or selectivity.

The systematic exploration of these structural modifications will be crucial for the development of the next generation of this compound-based therapeutic agents.

Deeper Mechanistic Understanding of Biological Interactions through Advanced Studies

While the biological activities of some this compound derivatives have been established, a deeper understanding of their mechanism of action at the molecular level is still needed. Advanced experimental techniques can provide crucial insights into how these compounds interact with their biological targets.

Future research in this area could involve:

X-ray Crystallography: Co-crystallization of this compound analogs with their target proteins can provide a detailed, atomic-level picture of the binding interactions, guiding the rational design of more potent and selective inhibitors.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM can be a powerful tool to visualize the binding mode of this compound derivatives.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-protein interactions, providing valuable data for SAR studies.

Cell-based Assays: Advanced cell-based assays can be used to probe the downstream effects of target engagement by this compound analogs, helping to elucidate their mechanism of action in a more physiologically relevant context.

A more profound understanding of these biological interactions will be instrumental in optimizing the therapeutic potential of this class of compounds.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental studies offers a powerful paradigm for the rational design of novel this compound derivatives with desired properties. Computational methods can be used to predict the binding modes, affinities, and pharmacokinetic properties of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental evaluation.

Key computational approaches that can be applied include:

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound analogs within the active site of a target protein, providing insights into key intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing important information about the conformational changes and flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs.

The iterative cycle of computational design, chemical synthesis, and experimental testing will accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Untapped Therapeutic Avenues for this compound Derivatives (Pre-clinical Focus)

While derivatives of this compound have shown promise as opioid receptor antagonists, there are numerous other therapeutic areas where this scaffold could be explored. The piperidine ring is a common motif in a wide range of biologically active compounds, and the unique stereochemistry and functionality of this compound make it an attractive starting point for the development of new drugs. mdpi.comnih.gov

Potential untapped therapeutic avenues for preclinical investigation include:

Oncology: The piperidone framework, a close structural relative of piperidin-4-ol, has been investigated for its anticancer properties. For example, compounds like 3,5-bis(2,4-difluorobenzylidene)-4-piperidone have been shown to inhibit cancer cell growth by affecting signaling pathways such as Notch-1. nih.gov Future research could explore whether derivatives of this compound exhibit similar or novel anticancer activities.

Neurodegenerative Diseases: The piperidine scaffold is present in numerous compounds with activity in the central nervous system. tuodaindus.com Given the link between certain enzymes and diseases like Alzheimer's, derivatives of this compound could be investigated as potential inhibitors of targets such as acetylcholinesterase and butyrylcholinesterase. tuodaindus.com

Inflammatory Diseases: The anti-inflammatory properties of various piperidine-containing compounds suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions. nih.gov

Infectious Diseases: The piperidine scaffold is found in some antimicrobial agents. Screening libraries of this compound derivatives against a panel of bacterial and fungal pathogens could uncover new lead compounds for the development of anti-infective drugs.

Systematic screening and target-based design approaches will be crucial in identifying new therapeutic applications for this versatile chemical entity.